
3-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)benzyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)benzyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione" is a synthetic molecule that appears to be related to a class of compounds with potential pharmacological properties. The furan moiety, a common feature in this class of compounds, is known for its presence in various bioactive molecules, including those with anti-tuberculosis activity . Piperazine is another functional group often found in drug molecules, which can confer various pharmacological effects .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of furazano[3,4-b]piperazine (FP) starts with the oximation of glyoxal, followed by chlorination and condensation with ethylene diamines to yield a dioxime, which upon cyclodehydration forms the furazano piperazine . Similarly, analogues of 5-nitro-furan-2-carboxylic acid 4-(4-benzyl-piperazin-1-yl)-benzylamide were synthesized using modification schemes such as the replacement of the benzyl group and the introduction of nitrogen into the aromatic ring . These methods suggest that the synthesis of the compound would likely involve complex reactions including condensation, cyclization, and possibly substitution reactions to introduce the various functional groups.
Molecular Structure Analysis
The molecular structure of compounds in this class typically includes multiple rings and functional groups that can affect their pharmacological profile. The presence of a furan ring can contribute to the compound's reactivity and interaction with biological targets . The piperazine ring is a versatile moiety that can be modified to enhance the molecule's pharmacological properties . The molecular structure of such compounds is often confirmed using spectroscopic methods like IR, NMR, and mass spectrometry .
Chemical Reactions Analysis
Compounds with furan and piperazine moieties can undergo various chemical reactions. The furan ring can participate in electrophilic substitution reactions due to its aromatic nature, while the piperazine can be involved in nucleophilic substitution reactions . The chemical reactivity of these compounds is crucial for their biological activity and can be modified through synthetic chemistry to enhance their pharmacological effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, stability, and melting point, are influenced by their molecular structure. The introduction of methoxy groups, as seen in the compound of interest, can affect the molecule's lipophilicity and, consequently, its bioavailability . The electrical and photoelectrical properties of related compounds, such as FP, have been studied, revealing that they can behave as p-type organic semiconductors, which could be relevant for their potential use in electronic applications .
Aplicaciones Científicas De Investigación
Metabolic Pathways and Characterization
- Metabolism in Liver Microsomes and Hepatocytes : A study on the metabolism of prazosin, which shares structural similarities with the compound , revealed its biotransformation in liver microsomes and cryopreserved hepatocytes across various species. Major pathways include demethylation, amide hydrolysis, and O-glucuronidation. The research uncovered new metabolites, highlighting the compound's potential for bioactivation through metabolism of the furan ring to a reactive intermediate (Erve et al., 2007).
Chemical and Optical Properties
- Luminescent Properties and Electron Transfer : Piperazine-substituted naphthalimide compounds, related in structure, exhibited fluorescence quantum yields influenced by pH, suggesting applications in pH probes and demonstrating the fluorescence quenching via photo-induced electron transfer (PET) processes (Gan et al., 2003).
Synthetic Applications
Synthesis of Fluorescent Ligands : The creation of "long-chain" 1-(2-methoxyphenyl)piperazine derivatives with an environment-sensitive fluorescent moiety has been explored. These derivatives show high affinity for 5-HT(1A) receptors and exhibit distinct fluorescence properties, suggesting utility in receptor visualization and possibly in other molecular imaging applications (Lacivita et al., 2009).
Brønsted Acid-mediated Cyclization : An alternative synthetic approach has been developed for creating N-(arylethyl)piperazine-2,6-diones, leading to pharmaceutically relevant compounds. This method illustrates the compound's versatility in chemical synthesis, offering pathways to various pharmacologically active molecules (Rao & Ramanathan, 2017).
Pharmaceutical Development
- Anti-Tuberculosis Analogs : The synthesis of analogs of a lead anti-tuberculosis compound featuring the furan-piperazine motif has been optimized to improve bioavailability while maintaining potent anti-tuberculosis activity. These efforts aim to overcome challenges related to rapid metabolic cleavage and poor absorption, underlining the compound's potential in drug development (Tangallapally et al., 2006).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)benzyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione' involves the condensation of 4-(furan-2-carbonyl)piperazine-1-carboxylic acid with 4-(chloromethyl)benzyl alcohol, followed by cyclization with 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "4-(furan-2-carbonyl)piperazine-1-carboxylic acid", "4-(chloromethyl)benzyl alcohol", "6,7-dimethoxyquinazoline-2,4(1H,3H)-dione", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "N,N-dimethylformamide (DMF)", "Methanol", "Dichloromethane (DCM)", "Diethyl ether", "Sodium bicarbonate (NaHCO3)", "Hydrochloric acid (HCl)" ], "Reaction": [ "Step 1: Synthesis of 4-(furan-2-carbonyl)piperazine-1-carboxylic acid", "Step 2: Synthesis of 4-(chloromethyl)benzyl alcohol", "Step 3: Condensation of 4-(furan-2-carbonyl)piperazine-1-carboxylic acid with 4-(chloromethyl)benzyl alcohol using DCC and DMAP as catalysts in DMF to form 4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)benzyl alcohol", "Step 4: Cyclization of 4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)benzyl alcohol with 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione in methanol using NaHCO3 as a base to form 3-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)benzyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione", "Step 5: Purification of the product using DCM and diethyl ether", "Step 6: Acidification of the product using HCl to obtain the final compound" ] } | |
Número CAS |
951546-01-3 |
Fórmula molecular |
C27H26N4O7 |
Peso molecular |
518.526 |
Nombre IUPAC |
3-[[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]methyl]-6,7-dimethoxy-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C27H26N4O7/c1-36-22-14-19-20(15-23(22)37-2)28-27(35)31(25(19)33)16-17-5-7-18(8-6-17)24(32)29-9-11-30(12-10-29)26(34)21-4-3-13-38-21/h3-8,13-15H,9-12,16H2,1-2H3,(H,28,35) |
Clave InChI |
FKRBEMANNKLRNA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-benzyl-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazin-2-one](/img/structure/B2511015.png)
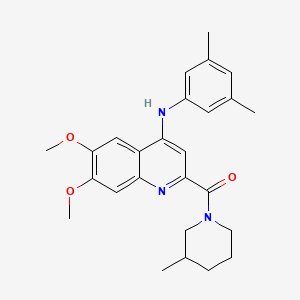

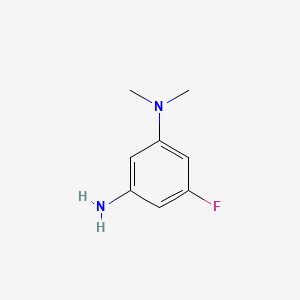
![12-(3,4-Dimethylbenzenesulfonyl)-5-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2511019.png)

![2-({1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrol-2-yl}methylene)malononitrile](/img/structure/B2511021.png)
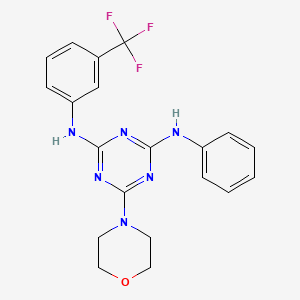
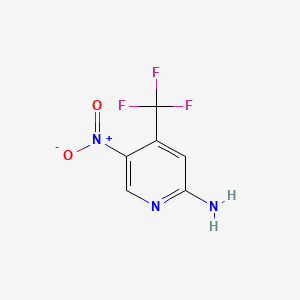
![N-[4-(acetylamino)phenyl]-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2511024.png)
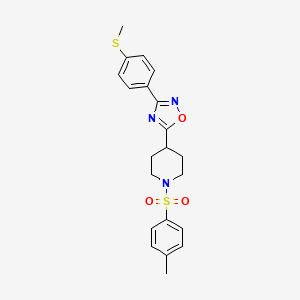
![[1-(2,2,2-Trifluoroethyl)cyclopropyl]methanol](/img/structure/B2511032.png)
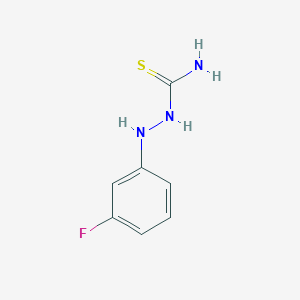
![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-cyclohexylacetamide](/img/structure/B2511038.png)